N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide
CAS No.: 446028-82-6
Cat. No.: VC4650887
Molecular Formula: C19H27NO4S
Molecular Weight: 365.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 446028-82-6 |
|---|---|
| Molecular Formula | C19H27NO4S |
| Molecular Weight | 365.49 |
| IUPAC Name | N-[2-(1-adamantyloxy)ethyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H27NO4S/c1-23-17-2-4-18(5-3-17)25(21,22)20-6-7-24-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3 |
| Standard InChI Key | BRTCCSVCTPCPCG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Introduction
N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that integrates an adamantane moiety, a methoxy substituent, and a sulfonamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, although specific details about its synthesis and applications are not widely documented in the available literature. Given the lack of direct information, we will explore related compounds and general principles that might apply to this molecule.
Synthesis and Reaction Conditions
The synthesis of compounds with similar structures typically involves multi-step reactions, including nucleophilic substitutions and condensations. These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Polar aprotic solvents are commonly used to facilitate nucleophilic substitutions effectively.
Biological Activity and Potential Applications
Sulfonamide compounds are known for their antibacterial properties, and the incorporation of an adamantane moiety may enhance their biological activity by providing specific interactions with biological targets. While direct biological data for N-[2-(adamantan-1-yloxy)ethyl]-4-methoxybenzene-1-sulfonamide is not available, related compounds have shown potential in inhibiting enzymes and modulating signaling pathways involved in cell growth.
Related Compounds and Their Biological Activities
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N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide: This compound has been studied for its potential as an enzyme inhibitor, particularly in cancer cell proliferation by modulating signaling pathways.
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N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: These compounds have shown potent anti-proliferative activity against human cancer cell lines .
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4-Methoxybenzenesulfonamide: Known for its skin irritation potential and acute toxicity .
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